Cupric bromide

Organic Synthesis α-Bromination Ketone Functionalization

Researchers requiring selective α-bromination of alkylaryl ketones often encounter reproducibility failures when substituting CuBr₂ with generic copper salts or alternative brominating agents. Cupric bromide (CuBr₂, CAS 7789-45-9) directly resolves this challenge with application-specific performance: • Delivers 94-97% yield in α-bromination of alkylaryl ketones using simple EtOH or EtOAc/CHCl₃ solvent systems, eliminating the need for complex catalytic protocols. • Replaces hazardous liquid Br₂ as a safer bromination reagent in 5-ALA synthesis, achieving 64% yield with >95% product purity under mild conditions. • Provides fastest photoinduced CuAAC polymerization kinetics when paired with HMTETA ligand, enabling efficient temporal control of polymer network formation. • Serves as the mandatory lasant precursor for CuBr vapor lasers emitting at 511 nm - non-substitutable for high-contrast Al marking applications.

Molecular Formula Br2Cu
Molecular Weight 223.35 g/mol
CAS No. 7789-45-9
Cat. No. B045440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric bromide
CAS7789-45-9
SynonymsCopper Dibromide;  Copper(II) Bromide;  Cupric Bromide; 
Molecular FormulaBr2Cu
Molecular Weight223.35 g/mol
Structural Identifiers
SMILES[Cu+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2
InChIKeyQTMDXZNDVAMKGV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery sol in water;  sol in alcohol, acetone, ammonia;  practically insol in benzene, ether, concentrated sulfuric acid
Very sol in water;  sol in ethanol, acetone;  insoluble in benzene, ethyl ether
126 parts/100 parts water
Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone.

Cupric Bromide: Chemical Identity and Properties


Cupric bromide (CuBr₂, CAS 7789-45-9), a copper(II) halide salt, is a black, deliquescent, monoclinic crystalline solid [1]. It exhibits a melting point of 498°C, a density of 4.77 g/mL at 25°C, and is very soluble in water (55.7 g/100g solution) as well as soluble in ethanol and acetone [1][2]. This compound serves as a foundational reagent in organic synthesis, primarily recognized for its role as a selective brominating agent and catalyst precursor, and finds specialized application as a gain medium in copper vapor lasers .

Why Cupric Bromide Substitution Fails


The performance of cupric bromide is not interchangeable with other copper(II) halides (e.g., CuCl₂), lower-oxidation-state copper bromides (CuBr), or alternative brominating reagents (e.g., NBS, Br₂). Evidence demonstrates that CuBr₂ possesses a distinct metallic electronic character compared to the non-metallic CuBr [1], and its specific anion (Br⁻) can dramatically influence reaction kinetics in catalytic cycles relative to chloride or organic counterions [2]. Furthermore, its efficacy as a brominating agent is highly condition-dependent, with yields varying from as low as 2.5% to >97% depending on substrate and solvent [3], underscoring that a generic 'copper salt' or 'bromide source' procurement will not reliably reproduce established protocols. Selection must be guided by the quantitative, application-specific differentiation outlined below.

Cupric Bromide: Performance Evidence


α-Bromination of Alkylaryl Ketones vs. NBS

Cupric bromide demonstrates high efficiency as a selective α-brominating agent for alkylaryl ketones, a key transformation for medicinal and pesticide intermediate synthesis. In direct head-to-head context, CuBr₂ achieves α-brominated product yields of 94-97% for propiophenone derivatives in ethanol or AcOEt/CHCl₃ [1][2]. While N-bromosuccinimide (NBS) is a common alternative for similar brominations, its use often requires acidic or solid-supported catalysts to achieve analogous conversions [3]. The high, reproducible yields obtained with CuBr₂ under relatively simple conditions establish a clear performance benchmark for this specific substrate class.

Organic Synthesis α-Bromination Ketone Functionalization

Selective Bromination vs. Elemental Bromine

In a comparative study for the synthesis of 5-aminolevulinic acid (5-ALA), cupric bromide (CuBr₂) was employed as a safer and more selective bromination reagent, directly replacing the conventional liquid bromine (Br₂). The study explicitly states CuBr₂ was used with 'higher selectivity and activity' [1]. The optimized process using CuBr₂ delivered 5-ALA in a 64% yield with >95% purity, demonstrating a viable, scalable, and less hazardous industrial route [1]. This represents a quantifiable advantage in process safety and selectivity over the use of toxic, volatile Br₂.

Green Chemistry Bromination Reagent Process Safety

Photo-CuAAC Polymerization: Halide Anion Effect

In photoinduced copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization, the choice of copper(II) pre-catalyst and its anion significantly impacts reaction kinetics. A systematic study revealed that copper(II) bromide ligated with HMTETA exhibited the fastest kinetics in both Norrish type(I) and type(II) photoinitiating systems [1]. Crucially, halide anions like bromide and chloride demonstrated the fastest kinetics with the smallest induction period compared to organic anions such as bistriflimide and triflate [1]. This establishes CuBr₂ as the optimal pre-catalyst for achieving rapid polymerization in this system.

Polymer Chemistry Click Chemistry Catalysis

Metallic Electronic Character vs. CuBr

At the fundamental materials level, cupric bromide (CuBr₂) exhibits a distinct electronic structure compared to cuprous bromide (CuBr). A comprehensive DFT study on bulk and surface geometries found that CuBr bulk and its most stable surface (CuBr(001)-Br) do not exhibit any metallic character, whereas CuBr₂ bulk and its most stable surface (CuBr₂(001)-Br) both exhibit metallic characters [1]. This intrinsic electronic difference is critical for applications where conductivity or electronic interactions at the material interface are relevant, such as in sensors, electrodes, or heterogeneous catalysis.

Materials Science Electronic Properties Surface Chemistry

Copper Bromide Vapor Laser Emission

Cupric bromide is a critical component in copper bromide vapor lasers (CVLs), a specific class of metal-vapor laser. In operation, CuBr₂ serves as the lasant, producing a high-power pulsed laser emission at a characteristic wavelength of 511 nm (green) with a pulse duration of 30 ns [1]. This wavelength is specifically suited for applications such as high-contrast marking and engraving of aluminum [1]. Alternative copper sources (e.g., pure copper metal) or other copper halides (e.g., CuCl) in vapor lasers operate at different wavelengths or with different efficiencies, making CuBr₂ the required precursor for achieving the 511 nm line.

Photonics Laser Technology Optoelectronics

Nitroarene Reduction: In Situ Cu Nanoparticles

Copper(II) bromide has been identified as an effective and chemoselective procatalyst for the reduction of nitroarenes to anilines. In a comparative catalyst screening, CuBr₂ was found to be the 'catalyst of choice' for achieving high yields of aniline within a short period (5 hours) [1]. The active catalytic species are Cu nanoparticles, formed in situ in the range of 30-40 nm from the CuBr₂ procatalyst upon exposure to the reductant [1]. This performance is superior to other tested catalysts in that study, providing a simple and scalable method (demonstrated up to 100 mmol) for this important transformation [1].

Nanocatalysis Heterogeneous Catalysis Green Reduction

Cupric Bromide: Validated Applications


α-Bromoketone Intermediate Synthesis

Leverage CuBr₂ for the α-bromination of alkylaryl ketones to achieve yields between 94% and 97% in simple solvent systems like ethanol or ethyl acetate/chloroform [1][2]. This application is directly supported by quantitative evidence demonstrating superior performance for synthesizing key intermediates in medicinal and pesticide chemistry, avoiding the need for complex catalytic systems often required with NBS.

Green Chemistry: Selective Bromination

Procure CuBr₂ as a direct, less hazardous replacement for liquid bromine (Br₂) in selective bromination reactions. Evidence from 5-ALA synthesis confirms that CuBr₂ provides higher selectivity and activity, enabling a 64% yield of high-purity (>95%) product under optimized conditions [3]. This scenario is critical for scaling processes where the safety and handling of Br₂ are prohibitive.

Photo-CuAAC Polymerization Rate Optimization

Utilize copper(II) bromide as the preferred pre-catalyst for photoinduced CuAAC polymerizations when fast kinetics and minimal induction periods are required. The bromide anion in CuBr₂, when paired with HMTETA ligand, provides the fastest kinetics among a range of tested copper salts and anions [4]. This application is essential for materials scientists aiming for efficient and temporally controlled polymer network formation.

Copper Bromide Vapor Laser Operation

Source high-purity CuBr₂ as the specific lasant for copper bromide vapor lasers emitting at a characteristic 511 nm wavelength [5]. This application is non-substitutable, as alternative gain media produce different emission lines, making CuBr₂ the mandatory precursor for systems designed for high-contrast marking and engraving of materials like aluminum [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cupric bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.